molecular formula C32H26N12Na2O6S2 B13743333 Fluorescent brightener 49, (E)- CAS No. 92629-80-6

Fluorescent brightener 49, (E)-

Cat. No.: B13743333
CAS No.: 92629-80-6
M. Wt: 784.7 g/mol
InChI Key: XTYKHCPNKDNILW-YHPRVSEPSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 49, (E)- typically involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with various triazine derivatives. The process includes multiple steps of nucleophilic substitution and condensation reactions under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of fluorescent brightener 49, (E)- involves large-scale chemical reactions in reactors, followed by purification processes such as crystallization and filtration. The final product is often formulated into a powder or liquid form for various applications .

Chemical Reactions Analysis

Types of Reactions: Fluorescent brightener 49, (E)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives and modified stilbene compounds .

Scientific Research Applications

Fluorescent brightener 49, (E)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluorescent brightener 49, (E)- involves the absorption of ultraviolet light and the subsequent emission of blue light through fluorescence. This process enhances the visual brightness of materials by compensating for the yellowish hue that may be present. The molecular targets include the chromophores within the compound, which undergo electronic transitions upon light absorption .

Comparison with Similar Compounds

Fluorescent brightener 49, (E)- is compared with other similar compounds such as:

  • 4,4’-bis(benzoxazolyl)-cis-stilbene
  • 2,5-bis(benzoxazol-2-yl)thiophene

Uniqueness: Fluorescent brightener 49, (E)- is unique due to its specific triazine-stilbene structure, which provides high fluorescence intensity and stability. This makes

Properties

CAS No.

92629-80-6

Molecular Formula

C32H26N12Na2O6S2

Molecular Weight

784.7 g/mol

IUPAC Name

disodium;5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C32H28N12O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;;

InChI Key

XTYKHCPNKDNILW-YHPRVSEPSA-L

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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